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Compound of Interest

Compound Name: 7-Bromo-5-methoxyquinoline
CAS No.: 1378860-76-4
Cat. No.: B1376925
\. J

7-Bromo-5-methoxyquinoline is a halogenated quinoline derivative of significant interest to
the scientific community, particularly those in medicinal chemistry and drug discovery. Its
designation in the Chemical Abstracts Service is CAS Number 1378860-76-4.[1][2] The
quinoline scaffold itself is a foundational structure in numerous biologically active compounds,
exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and
anti-inflammatory properties.[3][4]

The strategic placement of a methoxy group at the 5-position and a bromine atom at the 7-
position makes this molecule a highly versatile and valuable synthetic intermediate. The
methoxy group can influence the electronic properties of the quinoline system and participate in
crucial molecular interactions with biological targets.[5] Concurrently, the bromine atom serves
as a chemically reactive "handle," enabling further molecular diversification through a variety of
metal-catalyzed cross-coupling reactions.[5] This dual functionality allows researchers to
systematically modify the core structure to develop novel therapeutic agents, particularly in the
field of oncology where quinoline derivatives have been explored as potent inhibitors of critical
enzymes like topoisomerase | and epigenetic targets such as EZH2 (Enhancer of Zeste
Homologue 2).[5][6]

This guide provides a comprehensive overview of the synthesis, properties, and applications of
7-Bromo-5-methoxyquinoline, designed for researchers and drug development professionals.

Section 2: Physicochemical & Analytical Properties
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The precise characterization of a chemical intermediate is paramount for its effective use in

complex synthetic pathways. The key properties of 7-Bromo-5-methoxyquinoline are

summarized below.

Chemical and Physical Properties

Property Value Source
CAS Number 1378860-76-4 [11[2]
Molecular Formula C10HsBrNO [1112]
Molecular Weight 238.08 g/mol [2]
IUPAC Name 7-bromo-5-methoxyquinoline [2]

Canonical SMILES

COC1=CC(=CC2=C1C=CC=N
2)Br

[2]

HPWCKYVAFXPEGG-

InChl Key [2]
UHFFFAOYSA-N

Melting Point Not available in cited literature

Solubility Data

The solubility of 7-Bromo-5-methoxyquinoline has been determined in several common

laboratory solvents, which is critical for planning reactions and purification procedures.

Solvent Solubility (mg/mL at 25°C)
DMSO >50
Methanol 10-20
Ethyl Acetate 5-10
Water <0.1
Source: BenchChem[5]
Spectroscopic Data
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Structural confirmation and purity assessment rely heavily on spectroscopic methods.

Technique Expected Observations

Distinct aromatic proton signals expected at o
8.8-8.9 ppm (H-2) and & 7.5-7.7 ppm (H-3/H-8).

1H NMR (CDCls) pp' (, _) ppm { )
A characteristic singlet for the methoxy group

protons is expected around o 4.0 ppm.[5]

Used to confirm purity (typically >95% for
HPLC-MS synthetic applications) and verify the molecular
weight by identifying the molecular ion peak.[5]

Section 3: Synthesis & Mechanistic Rationale

The synthesis of 7-Bromo-5-methoxyquinoline can be approached through several routes.
While traditional methods like the Skraup condensation of 3-bromo-5-methoxyaniline exist, they
are often plagued by low yields, the use of highly toxic reagents like nitrobenzene, and the
formation of hard-to-separate isomeric mixtures.[7] A more modern and efficient approach
involves a two-step process starting from 3,5-dibromoaniline, which offers improved yields and
safety.

The overall workflow is depicted below.
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Step 1: Skraup Quinoline Synthesis
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Synthetic workflow for 7-Bromo-5-methoxyquinoline.

Detailed Experimental Protocol: Synthesis from 5,7-
Dibromoquinoline
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This protocol details the second, crucial step of the synthesis: the regioselective methoxylation.

Causality and Rationale:

e Reaction Type: This is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing
nature of the quinoline ring system and the bromine atoms makes the carbon atoms at
positions 5 and 7 susceptible to nucleophilic attack.

¢ Nucleophile: Sodium methoxide provides the methoxide ion (CHsO™), a strong nucleophile
required to displace one of the bromide leaving groups.

e Solvent System: A mixture of methanol and Dimethylformamide (DMF) is used. Methanol is
the solvent for the sodium methoxide reagent. DMF is a polar aprotic solvent, which is ideal
for SNAr reactions as it solvates the cation (Na*) effectively, leaving the methoxide
nucleophile highly reactive.

o Temperature: Heating to 60°C provides the necessary activation energy for the reaction to
proceed at a reasonable rate without promoting excessive side reactions.[5][8]

 Purification: The reaction yields a mixture of the desired 7-bromo-5-methoxy and the
isomeric 5-bromo-7-methoxyquinoline. Due to their similar structures and polarities,
separation requires column chromatography, a standard technique for purifying organic
compounds.[5][8]

Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve 5,7-dibromoquinoline (1 equivalent) in a solvent mixture of methanol and
DMF.[8]

e Heating: Heat the reaction mixture to 60°C with stirring.[5][8]

o Reagent Addition: Once the temperature is stable, add sodium methoxide (1-1.2 equivalents)
to the solution.

o Reaction Monitoring: Allow the reaction to proceed at 60°C for 2 hours. The reaction
progress can be monitored by Thin Layer Chromatography (TLC).
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o Workup (Quenching): After 2 hours, cool the mixture to room temperature and pour it into a
beaker containing cold water to precipitate the organic products and quench any remaining
sodium methoxide.[5][8]

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product
multiple times with ethyl acetate. Combine the organic layers.[5][8]

e Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.[5][8]

« Purification: Purify the resulting crude solid via silica gel column chromatography. Elute with
a mixture of petroleum ether and ethyl acetate (e.g., a 20:1 ratio) to separate the two
isomers and isolate the pure 7-Bromo-5-methoxyquinoline.[5][8]

Section 4: Applications in Drug Discovery &
Chemical Biology

The true value of 7-Bromo-5-methoxyquinoline lies in its utility as a versatile scaffold for
building more complex molecules with potential therapeutic value.

The Role of the C-7 Bromine: A Handle for Cross-
Coupling

The bromine atom at the 7-position is the key to diversification. It is an excellent leaving group
for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5]
This reaction forges a new carbon-carbon bond between the quinoline core (an aryl halide) and
an organoboron compound (typically an arylboronic acid).[9][10]

Mechanistic Significance: The Suzuki coupling is one of the most powerful and widely used
reactions in pharmaceutical manufacturing.[11] It allows for the modular assembly of complex
biaryl structures, which are prevalent in modern drugs, under relatively mild conditions.[12][13]
By choosing different arylboronic acids, a chemist can introduce a vast array of functional
groups and structural motifs at the C-7 position, enabling extensive structure-activity
relationship (SAR) studies.
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Diversification via Cross-Coupling
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Diversification of the 7-Bromo-5-methoxyquinoline scaffold.

Therapeutic Potential

Derivatives built upon the 7-Bromo-5-methoxyquinoline scaffold are being investigated for
several therapeutic applications:

e Anticancer Agents: The quinoline core is a known pharmacophore in oncology. By adding
different aryl groups via Suzuki coupling, researchers can design molecules that target
specific proteins or pathways involved in cancer progression, such as kinases,
topoisomerase I, or epigenetic modulators like EZH2.[5][6]

e Enzyme Inhibition Studies: This compound and its derivatives have been shown to act as
inhibitors of cytochrome P450 enzymes, particularly CYP1A2.[5] This makes it a valuable
tool for studying drug metabolism and predicting potential drug-drug interactions, a critical
step in the drug development pipeline.
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Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 7-Bromo-5-methoxyquinoline is not readily
available, data from the closely related isomer 5-Bromo-7-methoxyquinoline and parent
compounds can be used to establish prudent handling practices.

Hazard Identification (based on analogous compounds):
e GHS Pictogram: GHSO07 (Exclamation Mark)
 Signal Word: Warning

e Hazard Statements:

o

H302: Harmful if swallowed.[14]

o

H315: Causes skin irritation.[14]

[¢]

H320: Causes eye irritation.[14]

[¢]

H335: May cause respiratory irritation.[14]
Recommended Precautions:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

» Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab
coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

« Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.
Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term
stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to
prevent potential degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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